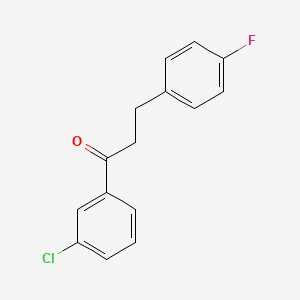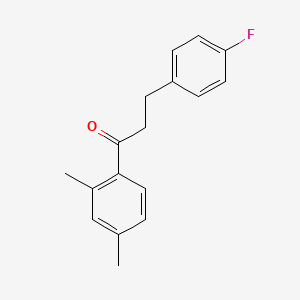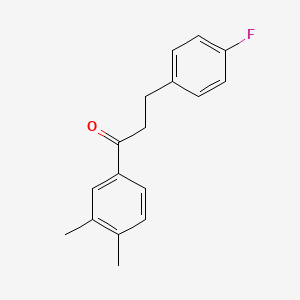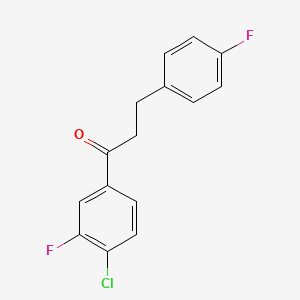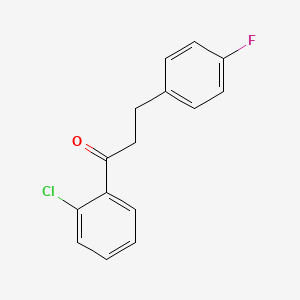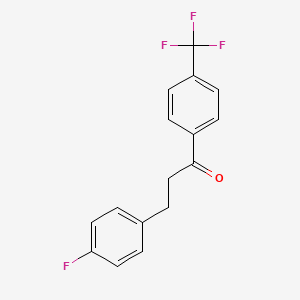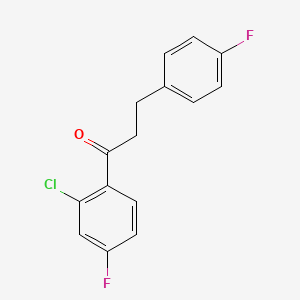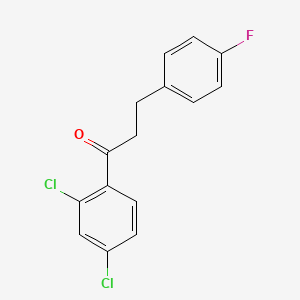
4'-Chloro-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This usually includes the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions for the synthesis.Molecular Structure Analysis
This involves determining the molecular structure of the compound using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, and chemical stability.Applications De Recherche Scientifique
Aggregation of Lithium Phenolates
The study by Jackman and Smith (1988) investigates the structures of lithium phenolates in weakly polar, aprotic solvents, including variants like 4-chloro-3,5-dimethylphenolate. It highlights the influence of para substituents on the equilibrium between dimer and tetramer forms, providing insights into aggregation dynamics in chemical reactions.
Structural Analysis of Organic Compounds
In the field of crystallography, Boese et al. (2002) examined the crystal structures of compounds like 2,4,6-tris(3,4-dimethylphenoxy)-1,3,5-triazine. Their research contributes to understanding the molecular packing and structural behavior of organic compounds related to 4'-Chloro-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone.
Chlorination and Chemical Reactivity
The chlorination reactions of compounds like 2-chloro-4,6-dimethylphenol, investigated by Gordon et al. (1994), provide insights into the reactivity and structural transformation of chlorinated organic compounds. This research aids in understanding the chemical behavior of chlorinated derivatives of 4'-Chloro-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone.
Spectral and Quantum Chemical Analysis
Research by Satheeshkumar et al. (2017) on the synthesis and analysis of chloro- and fluorophenyl compounds highlights the use of spectral and quantum chemical methods to analyze molecular geometry and chemical reactivity. This is pertinent for understanding the electronic and structural properties of 4'-Chloro-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone derivatives.
Ultrasound in Organic Pollutant Degradation
The study by Goskonda et al. (2002) explores the sonochemical degradation of organic pollutants including 4-chloro-3,5-dimethylphenol. This research is significant for environmental chemistry, particularly in the degradation and treatment of pollutants related to 4'-Chloro-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone.
Sulfonation and Molecular Interactions
The sulfonation of phenols and related compounds, as studied by Wit et al. (2010), provides insights into the molecular interactions and reactivity of compounds like 2,6-dimethylphenol. This research enhances our understanding of chemical processes involving derivatives of 4'-Chloro-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone.
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound. It includes safety precautions for handling and disposing of the compound.
Orientations Futures
This involves predicting or suggesting future research directions based on the current knowledge of the compound.
Please note that the availability of this information depends on how well-studied the compound is. For rare or newly synthesized compounds, some of this information might not be available. If you have a specific compound in mind that is well-studied, I might be able to provide more detailed information.
Propriétés
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-4-3-5-12(2)14(11)8-9-17(20)15-7-6-13(18)10-16(15)19/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJGWFIQZCHVMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=C(C=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644807 |
Source


|
| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone | |
CAS RN |
898755-16-3 |
Source


|
| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

